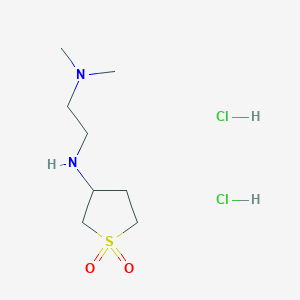

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine dihydrochloride

Description

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine dihydrochloride is a synthetic organic compound featuring a 1,2-diamine backbone substituted with a 1,1-dioxothiolan-3-yl group and two methyl groups on the terminal nitrogen atoms.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.2ClH/c1-10(2)5-4-9-8-3-6-13(11,12)7-8;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKGUXSKEGCOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1CCS(=O)(=O)C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine dihydrochloride, also known by its CAS number 93114-08-0, is a chemical compound with significant biological activity. This article explores its properties, biological mechanisms, and potential applications based on diverse research findings.

- Molecular Formula : C8H18N2O2S·2HCl

- Molecular Weight : 279.23 g/mol

- Physical State : Solid at room temperature

Structure

The compound features a thiolane ring with dioxo substituents and two dimethylamino groups, which contribute to its biological reactivity.

This compound exhibits various biological activities due to its ability to interact with biological macromolecules. Its action mechanisms include:

- Antioxidant Activity : The thiolane structure can scavenge free radicals, reducing oxidative stress in cells.

- Chelating Properties : It can bind metal ions, which may influence enzyme activity and metabolic pathways.

- Modulation of Enzyme Activity : The compound has been shown to affect various enzymes involved in metabolic processes.

Antioxidant Studies

Research indicates that compounds similar to this compound demonstrate significant antioxidant properties. For instance, a study conducted on related thiolane derivatives showed a marked reduction in lipid peroxidation in vitro, suggesting potential protective effects against cellular damage caused by oxidative stress .

Enzyme Interaction

In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, including those linked to cancer progression. For example, it was found to inhibit the activity of specific proteases that are crucial for tumor growth and metastasis .

Comparative Biological Activity Table

| Compound Name | Antioxidant Activity | Enzyme Inhibition | Chelation Ability |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Similar Thiolane Derivative | High | Moderate | High |

Pharmaceutical Development

Due to its biological activities, this compound is being investigated for potential therapeutic applications in:

- Cancer Treatment : Targeting cancer cell metabolism through enzyme inhibition.

- Neuroprotection : Utilizing its antioxidant properties to protect neuronal cells from oxidative damage.

Proteomics Research

This compound serves as a biochemical tool in proteomics for studying protein interactions and post-translational modifications due to its ability to form stable complexes with proteins .

Chemical Reactions Analysis

Acid-Base Reactions

The dihydrochloride salt undergoes deprotonation in basic media, regenerating the free amine. This property is critical for its solubility modulation in organic synthesis:

Redox Reactivity of the Dioxothiolan Moiety

The sulfone group in the dioxothiolan ring is redox-inert under standard conditions but may participate in radical reactions or act as an electron-withdrawing group, influencing the electronic environment of the amine .

Comparative Reactivity with Analogues

The dihydrochloride salt exhibits distinct reactivity compared to neutral analogues:

| Property | Dihydrochloride Salt | Neutral Amine |

|---|---|---|

| Solubility in water | High (ionic form) | Moderate |

| Stability in acidic media | Stable | May degrade |

| Ligand capability | Limited due to protonation | Effective for metal coordination |

Key Considerations:

Comparison with Similar Compounds

Core Structural Analogs

N,N′-Dimethylethane-1,2-diamine (DMEDA)

- Structure : Simplest analog, lacking the 1,1-dioxothiolan substituent.

- Properties : Volatile liquid with basic amine groups. Used as a ligand in copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Safety : Corrosive; requires handling in ventilated environments due to volatility .

N-(1-Naphthyl)ethylenediamine Dihydrochloride

- Structure : Ethane-1,2-diamine with a naphthyl substituent and dihydrochloride salt.

- Properties : MW 259.17 g/mol; soluble in water. Used in analytical chemistry (e.g., Griess assay for nitrite detection) .

Dihydrochloride Salts with Varied Substituents

N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethylethane-1,2-diamine Dihydrochloride

- Structure : Features a diphenylmethoxyethyl group and trimethyl substitution.

- Application : Identified as an impurity in dimenhydrinate (antihistamine), highlighting pharmaceutical relevance .

- Comparison : The target compound’s dioxothiolan group may reduce lipophilicity compared to diphenylmethoxy, affecting membrane permeability in drug formulations .

N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine Dihydrochloride

- Structure : Contains a trifluoromethoxybenzyl substituent.

- Properties : Likely high solubility due to dihydrochloride salt; trifluoromethoxy group enhances metabolic stability .

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethylethane-1,2-diamine Dihydrochloride

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine dihydrochloride, and how do solvent polarity and temperature influence yield?

- Methodological Answer : Synthesis typically involves coupling the thiolan-3-amine moiety with dimethylethane-1,2-diamine under acidic conditions. Solvent polarity (e.g., aqueous HCl vs. ethanol) and temperature (20–40°C) are critical for controlling reaction kinetics and minimizing side products like sulfone derivatives. Yield optimization can be achieved via factorial design experiments (e.g., varying pH, stoichiometry, and reaction time) . Purity should be validated using HPLC with UV detection (λ = 254 nm) and compared against reference standards .

Q. How can researchers characterize the hygroscopicity and stability of this compound under different storage conditions?

- Methodological Answer : Hygroscopicity can be quantified via dynamic vapor sorption (DVS) analysis. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with periodic monitoring by FTIR and NMR to detect structural changes (e.g., oxidation of the dioxothiolane ring). Storage in desiccators with anhydrous calcium chloride is recommended to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use - and -NMR to verify the thiolan ring (δ ~3.5–4.0 ppm for CH groups) and dimethylamine protons (δ ~2.2–2.5 ppm). High-resolution mass spectrometry (HRMS) in positive ion mode can confirm the molecular ion peak (expected [M+H]: CHClNOS). IR spectroscopy should show characteristic S=O stretches at 1150–1250 cm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of the dioxothiolane ring in catalytic or biological systems?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) can model the ring’s electronic structure and susceptibility to nucleophilic attack. Molecular dynamics simulations in explicit solvent (e.g., water) can reveal conformational stability and interaction with enzymes or metal catalysts. Cross-validate predictions with experimental kinetic data from stopped-flow spectroscopy .

Q. What experimental strategies resolve contradictory data in quantifying this compound’s binding affinity to biomacromolecules (e.g., proteins or DNA)?

- Methodological Answer : Discrepancies between surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) data may arise from differences in assay conditions (e.g., buffer ionic strength). Use orthogonal methods:

- SPR : Optimize immobilization pH to avoid non-specific binding.

- ITC : Perform control experiments with scrambled DNA/protein to account for baseline drift.

- Fluorescence quenching : Compare Stern-Volmer plots at multiple temperatures to distinguish static vs. dynamic quenching mechanisms .

Q. How do steric and electronic effects influence the compound’s selectivity in multi-step organic syntheses (e.g., amidations or cross-couplings)?

- Methodological Answer : Systematic variation of substituents on the dimethylethane-diamine backbone (e.g., replacing methyl with ethyl groups) can isolate steric effects. Hammett plots using para-substituted aryl derivatives quantify electronic contributions. Reaction progress kinetic analysis (RPKA) under pseudo-first-order conditions identifies rate-determining steps .

Methodological Resources

- Synthetic Protocols : Refer to USP 29 guidelines for analogous dihydrochloride salts (e.g., N,N-Dimethyl-p-phenylenediamine dihydrochloride) for reaction setup and purification standards .

- Safety and Handling : Follow WGK 3 protocols for hygroscopic and irritant compounds, including PPE (N95 masks, nitrile gloves) and fume hood storage .

- Data Analysis : Use COMSOL Multiphysics for reaction simulation and AI-driven tools (e.g., ICReDD’s path-search algorithms) to optimize experimental parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.